molecular formula C26H34N2O2 B14733280 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one CAS No. 6281-89-6

1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one

Cat. No.: B14733280
CAS No.: 6281-89-6
M. Wt: 406.6 g/mol
InChI Key: XASMZILFLFWLRV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and two piperidine rings attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Mannich reaction with piperidine and formaldehyde to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to its dual piperidine rings, which can enhance its binding affinity and specificity for certain targets. This structural feature may also contribute to its distinct pharmacological profile compared to similar compounds.

Properties

CAS No.

6281-89-6

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one

InChI

InChI=1S/C26H34N2O2/c1-30-23-15-13-22(14-16-23)26(29)25(28-19-9-4-10-20-28)24(21-11-5-2-6-12-21)27-17-7-3-8-18-27/h2,5-6,11-16,24-25H,3-4,7-10,17-20H2,1H3

InChI Key

XASMZILFLFWLRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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